N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide
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Overview
Description
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.309 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using large-scale reactors with precise temperature and pressure control. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or receptors, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)methanesulfonamide
- N-(3-Cyclopropoxy-2-methoxyphenyl)methanesulfonamide
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-(3-Cyclopropoxy-4-methylphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropoxy group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-8-3-4-9(12-16(2,13)14)7-11(8)15-10-5-6-10/h3-4,7,10,12H,5-6H2,1-2H3 |
InChI Key |
LSWYECUERPGESI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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